molecular formula C15H16N6OS B13840208 5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

5-(7-Methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

Cat. No.: B13840208
M. Wt: 328.4 g/mol
InChI Key: LCHKOZULFQXJIP-UHFFFAOYSA-N
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Description

5-(7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a potent inhibitor of the PI3K/AKT/mTOR pathway, which is crucial in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate thieno[3,2-d]pyrimidine derivatives with pyrimidine-2-amine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes steps like nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting the PI3K/AKT/mTOR pathway. This pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. The molecular targets include PI3K and mTOR, which are key enzymes in the pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine stands out due to its high selectivity and potency in inhibiting the PI3K/AKT/mTOR pathway. Its unique structural features, such as the morpholine ring and the specific substitution pattern on the thienopyrimidine core, contribute to its enhanced pharmacokinetic properties and efficacy in preclinical models .

Properties

Molecular Formula

C15H16N6OS

Molecular Weight

328.4 g/mol

IUPAC Name

5-(7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C15H16N6OS/c1-9-8-23-12-11(9)19-13(10-6-17-15(16)18-7-10)20-14(12)21-2-4-22-5-3-21/h6-8H,2-5H2,1H3,(H2,16,17,18)

InChI Key

LCHKOZULFQXJIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N

Origin of Product

United States

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